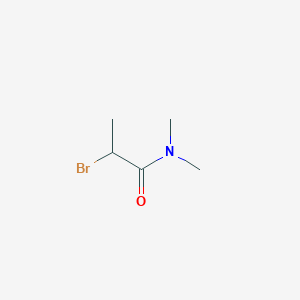

2-Bromo-N,N-dimethylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO/c1-4(6)5(8)7(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDHSSVDQTYBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463665 | |

| Record name | 2-BROMO-N,N-DIMETHYLPROPANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54537-47-2 | |

| Record name | 2-Bromo-N,N-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54537-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BROMO-N,N-DIMETHYLPROPANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Bromo-N,N-dimethylpropanamide

Executive Summary

This technical guide provides a comprehensive analysis of 2-Bromo-N,N-dimethylpropanamide (also known as N,N-Dimethyl-2-bromopropionamide), a critical organohalide intermediate. Distinguished by its reactive

Critical Note on Identity: Researchers must distinguish this compound (CAS 54537-47-2 ) from its structural isomer, 2-bromo-N,2-dimethylpropanamide (CAS 69959-88-2). This guide focuses exclusively on the N,N-dimethyl variant, favored for its solubility profile and steric properties in polymer chemistry.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The utility of this compound stems from the polarization of the C-Br bond adjacent to the carbonyl group, which facilitates both homolytic cleavage (radical generation) and heterolytic cleavage (nucleophilic displacement).[1]

Datasheet

| Property | Specification | Note |

| IUPAC Name | This compound | |

| CAS Number | 54537-47-2 | Validated Registry Number |

| Molecular Formula | ||

| Molecular Weight | 180.04 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon light exposure |

| Density | ~1.3-1.4 g/cm³ (Predicted) | Halogenated dense liquid |

| Boiling Point | ~95-100°C at 10 mmHg | Vacuum distillation recommended |

| Solubility | Soluble in DCM, THF, DMF, Water | Hydrolytically unstable in basic water |

| Reactivity | Electrophile (Sn2), Radical Source | Alkylating agent |

Synthetic Routes & Process Optimization

The industrial and laboratory standard for synthesizing this compound utilizes Nucleophilic Acyl Substitution .[1] This pathway is preferred over direct bromination of the amide due to higher regioselectivity and yield.[1]

Protocol: Acyl Halide Amidation

Reaction: 2-Bromopropionyl bromide + Dimethylamine

Reagents:

-

Substrate: 2-Bromopropionyl bromide (CAS 563-76-8).[1]

-

Nucleophile: Dimethylamine (anhydrous or 40% aq.[1] solution, though anhydrous gas/THF solution is preferred for purity).[1]

-

Base Scavenger: Triethylamine (

) or excess Dimethylamine.[1] -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a dropping funnel, nitrogen inlet, and thermometer. Charge with DCM and

(1.1 eq).[1] Cool to 0°C using an ice/salt bath. Critical: Exothermic reaction control is vital to prevent elimination side reactions. -

Amine Addition: Add Dimethylamine (1.0 eq) to the cooled solution.

-

Acyl Halide Addition: Dropwise add 2-Bromopropionyl bromide (1.0 eq) dissolved in DCM over 60 minutes. Maintain internal temperature

. -

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. A white precipitate (Triethylamine hydrobromide) will form.[1]

-

Workup: Filter off the solid salt. Wash the organic filtrate with 1M HCl (to remove unreacted amine), then sat.[1]

, then brine.[1] -

Purification: Dry over

, concentrate in vacuo. Purify via vacuum distillation (approx.[1] 0.1 mmHg) to obtain a clear oil.[1]

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow via nucleophilic acyl substitution.

Mechanistic Reactivity & Applications[1]

Atom Transfer Radical Polymerization (ATRP)

This compound is a "privileged" initiator for ATRP, particularly for synthesizing Poly(N,N-dimethylacrylamide) (PDMA).[1] The structure of the initiator mimics the propagating chain end of the polymer, ensuring fast initiation relative to propagation (

Mechanism:

The C-Br bond undergoes reversible homolytic cleavage catalyzed by a transition metal complex (

-

Activation:

-

Propagation:

-

Deactivation:

This "dormant-active" equilibrium suppresses termination reactions, allowing for the growth of block copolymers used in hydrogels and drug delivery systems.[1]

Pharmaceutical Intermediate (Sn2 Chemistry)

In medicinal chemistry, the bromine atom serves as a leaving group.[1] It is displaced by nucleophiles (amines, thiols, phenoxides) to attach the N,N-dimethylpropanamide motif to larger scaffolds.[1] This motif improves water solubility and hydrogen bond accepting capability in drug candidates.[1]

Reactivity Pathway Diagram

Figure 2: Dual reactivity pathways: Radical initiation (top) and Nucleophilic substitution (bottom).

Safety, Toxicology, & Handling

Hazard Class: Alkylating Agent / Irritant.[1]

Handling Protocols:

-

Lachrymator Potential: Like many

-halo carbonyls, this compound may possess lachrymatory properties (tear-inducing).[1] Always handle in a functioning fume hood. -

Skin Contact: The compound is lipophilic and an alkylating agent.[1] It can penetrate skin and alkylate DNA/Proteins.[1] Double-gloving (Nitrile/Neoprene) is mandatory.[1]

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The C-Br bond is light-sensitive; use amber glass vials.[1]

References

-

PubChem. (n.d.).[1][3] Compound Summary: this compound (CAS 54537-47-2).[3][4] National Library of Medicine.[1] [Link]

-

Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization.[1] Chemical Reviews, 101(9), 2921–2990.[1] (Foundational text on ATRP initiators). [Link]

-

Teodorescu, M., & Matyjaszewski, K. (1999).[1] Atom Transfer Radical Polymerization of (Meth)acrylamides.[1] Macromolecules, 32(15), 4826–4831.[1] (Specific use of amide initiators). [Link]

Sources

2-Bromo-N,N-dimethylpropanamide physical properties

Content Type: Technical Whitepaper & Experimental Guide Subject: Physicochemical Profiling, Synthesis, and Application in Polymer Chemistry CAS Registry Number: 54537-47-2[1]

Executive Summary

2-Bromo-N,N-dimethylpropanamide (also known as N,N-Dimethyl-2-bromopropionamide) is an

Distinct from its varying homologs, this molecule presents a unique handling challenge: it exists as a low-melting solid (m.p. ~32 °C) , often appearing as a supercooled liquid or semi-solid slush at typical laboratory temperatures. This guide provides a definitive physicochemical profile, a validated synthesis protocol, and critical safety frameworks for handling this potent lachrymator.

Physicochemical Profile

Key Constants & Properties

The following data aggregates experimental values and high-confidence predictive models. Researchers must note the melting point, as phase changes during storage can affect aliquoting accuracy.

| Property | Value / Description | Notes |

| CAS Number | 54537-47-2 | Distinct from the isobutyramide derivative (69959-88-2).[2] |

| Molecular Formula | C | |

| Molecular Weight | 180.04 g/mol | |

| Appearance | White to yellow crystalline needles | Solid at <30°C; often supercooled liquid at RT.[2] |

| Melting Point | 32 °C | Validated via recrystallization from n-hexane [1].[3] |

| Boiling Point | ~80–85 °C @ 0.5 mmHg | Predicted atmospheric BP is ~196 °C (decomposes). |

| Density | ~1.35 – 1.39 g/cm³ | Estimated based on liquid state homologs. |

| Solubility | Soluble in DCM, THF, Toluene, MeOH | Limited solubility in cold hexane (used for purification). |

| Refractive Index |

Structural Analysis

The molecule features a secondary bromide at the

-

Electronic Activation: The amide carbonyl stabilizes the radical species formed during ATRP, increasing the initiation efficiency compared to simple alkyl halides.

-

Steric Environment: The dimethyl substitution prevents competitive hydrogen bonding often seen in primary amides, improving solubility in organic polymerization media.

Synthesis & Purification Protocol

Reaction Logic

The most robust synthesis involves the nucleophilic acyl substitution of 2-bromopropionyl bromide with dimethylamine .

-

Challenge: The reaction is highly exothermic.

-

Solution: Use of a Schotten-Baumann-like condition with an auxiliary base (Triethylamine) or excess dimethylamine to scavenge the HBr byproduct.

-

Purification Strategy: Unlike liquid amides which are distilled, this compound is best purified via recrystallization from n-hexane at low temperature due to its specific solubility profile [1].

Validated Experimental Procedure

Scale: 100 mmol basis

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Reagent Prep: Suspend Dimethylamine HCl (9.4 g, 115 mmol) in anhydrous Dichloromethane (DCM) (150 mL).

-

Base Addition: Cool to 0 °C (ice bath). Add Triethylamine (TEA) (26 mL, ~187 mmol) dropwise. The salt will dissolve as the free amine is liberated.

-

Acylation: Add 2-Bromopropionyl bromide (10 mL, 95 mmol) dropwise over 30 minutes. Caution: Exotherm. Maintain internal T < 5 °C.[3]

-

Workup:

-

Stir at RT for 3 hours.

-

Wash reaction mixture with 1M HCl (2 x 50 mL) to remove excess amine/TEA.

-

Wash with sat. NaHCO

and Brine. -

Dry organic layer over MgSO

and concentrate in vacuo.

-

-

Purification (Critical Step):

-

Dissolve the crude yellow oil in warm n-hexane.

-

Cool to 4 °C (fridge) or -20 °C (freezer).

-

Result: Bright yellow/white needles precipitate. Filter cold.

-

Synthesis Workflow Visualization

Figure 1: Step-by-step synthesis and purification workflow emphasizing the crystallization step.

Applications in Research

ATRP Initiator

This compound is a "privileged" initiator for the polymerization of acrylamides (e.g., N,N-dimethylacrylamide).

-

Mechanism: The C-Br bond is homolytically cleaved by a Cu(I) complex. The resulting radical is stabilized by the amide group, allowing for controlled propagation.

-

Advantage: It mimics the structure of the propagating chain end of poly(acrylamides), ensuring rapid initiation (

), which is essential for low dispersity (Đ).

Mechanistic Pathway

Figure 2: ATRP Initiation Cycle. The amide functionality stabilizes the nascent radical, facilitating the equilibrium with the copper catalyst.

Safety & Handling Protocols

Lachrymator Warning

This compound is a potent lachrymator (tear-inducing agent) and skin irritant. It functions as an alkylating agent.

-

Immediate Action: If exposed, eyes will tear profusely. Do not rub. Move to fresh air immediately.

-

Engineering Controls: NEVER handle on an open bench. All weighing, synthesis, and filtration must occur inside a certified chemical fume hood.

Storage Recommendations

-

Temperature: Store at 2–8 °C .

-

State: At this temperature, the compound is a solid.[3]

-

Usage: If liquid is required, allow the container to warm to room temperature (25 °C) inside a hood; it will melt gently without degradation.

References

-

RSC Polymer Chemistry: Synthesis of N,N-dimethyl 2-bromopropionamide and its use in RAFT/ATRP. (Supporting Info, Polymer Chem., 2011).

-

PubChem Compound Summary: this compound (CAS 54537-47-2).[1][2] National Center for Biotechnology Information.

-

Matyjaszewski Polymer Group: Atom Transfer Radical Polymerization (ATRP) Initiators.[4][5][] Carnegie Mellon University.

Sources

- 1. Buy this compound (EVT-385535) | 54537-47-2 [evitachem.com]

- 2. This compound | C5H10BrNO | CID 11367348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. Initiators [Atom Transfer Radical Polymerization (ATRP) Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Technical Guide: 2-Bromo-N,N-dimethylpropanamide

[1]

Executive Summary

2-Bromo-N,N-dimethylpropanamide (CAS: 54537-47-2) is a specialized

Part 1: Physicochemical Specifications[2]

The precise molecular weight of this compound is dictated by the isotopic abundance of bromine. Unlike standard organic molecules where carbon dominates the mass spectrum profile, the presence of bromine creates a distinct doublet pattern.

Molecular Weight & Isotopic Distribution[3]

-

Monoisotopic Mass (

Br): 179.00 g/mol -

Monoisotopic Mass (

Br): 181.00 g/mol

Note on Mass Spectrometry: Due to the naturally occurring

Key Properties Table[4][5][6]

| Property | Value / Description |

| IUPAC Name | This compound |

| CAS Registry Number | 54537-47-2 |

| Molecular Formula | |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point (Predicted) | ~200–205 °C (at 760 mmHg) |

| Density (Predicted) | ~1.36 g/cm³ (Interpolated from C2/C4 homologs) |

| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Hydrolytically unstable in basic aqueous media.[1][3][4] |

Part 2: Synthesis & Production

The most robust synthesis route involves the nucleophilic acyl substitution of 2-bromopropionyl bromide with dimethylamine. This method is preferred over the carboxylic acid coupling (using DCC/EDC) due to higher atom economy and simpler purification.

Reaction Scheme

Figure 1: Synthesis pathway via acyl halide substitution.

Experimental Protocol

Safety Warning: Perform all steps in a fume hood. 2-Bromopropionyl bromide is a lachrymator and corrosive.

-

Preparation: Charge a dry 3-neck round-bottom flask with Dichloromethane (DCM) and Dimethylamine (2.2 equiv) or a mixture of Dimethylamine (1.1 equiv) and Triethylamine (1.1 equiv). Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add 2-Bromopropionyl bromide (1.0 equiv) diluted in DCM over 30 minutes. Maintain internal temperature below 5°C to prevent elimination side reactions (formation of acrylamides).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Workup:

-

Wash the organic layer with 1M HCl (to remove unreacted amine).

-

Wash with Saturated NaHCO3 (to remove acidic byproducts).

-

Wash with Brine , dry over MgSO4 , and filter.

-

-

Purification: Concentrate via rotary evaporation. If necessary, purify by vacuum distillation or silica gel column chromatography (Hexane/EtOAc gradient).

Part 3: Analytical Characterization

Validating the molecular weight and structure requires Proton Nuclear Magnetic Resonance (

H NMR Spectral Assignment (CDCl , 400 MHz)

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| CH-Br | 4.45 – 4.60 ppm | Quartet ( | 1H | Alpha-proton deshielded by Br and C=O |

| N-CH | 3.05 – 3.10 ppm | Singlet | 3H | Methyl cis to Carbonyl Oxygen |

| N-CH | 2.95 – 3.00 ppm | Singlet | 3H | Methyl trans to Carbonyl Oxygen |

| CH | 1.70 – 1.80 ppm | Doublet ( | 3H | Terminal methyl group |

Characterization Workflow

Figure 2: Analytical workflow for structural confirmation.

Part 4: Applications in Drug Development & Polymer Science

The primary utility of this compound is as an ATRP Initiator . Its structure mimics the propagating radical of acrylamide monomers, making it ideal for synthesizing Poly(N,N-dimethylacrylamide) (PDMA) with low dispersity (Đ < 1.2).[5]

Mechanism: Atom Transfer Radical Polymerization

In ATRP, the C-Br bond undergoes reversible homolytic cleavage catalyzed by a transition metal complex (

-

Initiation: The Cu(I) complex abstracts the bromine atom, generating a carbon-centered radical on the propionamide backbone.

-

Propagation: This radical attacks the vinyl group of the monomer (e.g., N,N-dimethylacrylamide).

-

Deactivation: The Cu(II)-Br complex rapidly transfers the bromine back to the chain end, capping the polymer and minimizing termination events.

Why this initiator?

Using an initiator that structurally matches the monomer (amide-to-amide) ensures that the initiation rate (

Figure 3: ATRP Initiation Cycle utilizing the target molecule.

Part 5: References

-

PubChem. (2025).[1][2] this compound (Compound).[1] National Library of Medicine. [Link]

-

Teodorescu, M., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of (Meth)acrylamides. Macromolecules, 32(15), 4826-4831. (Context: Use of amide-based initiators for controlled polymerization).

-

Radzinski, S. C., et al. (2019). Solvent-Dependent Kinetics in the ATRP of N,N-Dimethylacrylamide. Polymer Chemistry. (Context: Kinetic data using alpha-halo amide initiators).

Sources

- 1. This compound | C5H10BrNO | CID 11367348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-N,N-dimethylpropanamide | C5H10BrNO | CID 23033749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-N,2-dimethylpropanamide | CymitQuimica [cymitquimica.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Synthesis of 2-Bromo-N,N-dimethylpropanamide

Executive Summary

Target Molecule: 2-Bromo-N,N-dimethylpropanamide CAS Registry Number: 54537-47-2 Molecular Formula: C₅H₁₀BrNO Molecular Weight: 180.04 g/mol

This technical guide details the synthesis of this compound, a critical alpha-halo amide intermediate used in the development of pharmaceutical agents (specifically 4,4-disubstituted piperidines) and agrochemicals. The molecule features a propionamide backbone with a bromine atom at the alpha position and a dimethyl-substituted nitrogen.[1]

The preferred synthetic pathway described herein utilizes a nucleophilic acyl substitution between 2-bromopropionyl bromide and dimethylamine. This route is selected for its high atom economy, reliability, and avoidance of the difficult selectivity issues associated with direct bromination of N,N-dimethylpropanamide.

Part 1: Retrosynthetic Analysis & Pathway Design

To design a robust synthesis, we must first visualize the disconnection of the target molecule. The amide bond is the most logical disconnection point, leading back to an activated acylating agent and an amine.

Strategic Logic

-

Bond Disconnection: The C-N bond is the standard point of assembly.

-

Precursor Selection:

-

Why not Route B (Direct Bromination)? Brominating N,N-dimethylpropanamide directly is chemically challenging. The amide nitrogen lone pair resonance reduces the acidity of the alpha-protons compared to ketones, often requiring strong bases (LDA) and low temperatures (-78°C) to achieve selective mono-bromination without side reactions.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the acyl halide pathway as the primary logic.

Part 2: Primary Synthesis Protocol (Acyl Halide Route)

This protocol is adapted from standard procedures for alpha-bromo amide synthesis [1][2]. It prioritizes exotherm control and purity.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The nitrogen of the dimethylamine attacks the carbonyl carbon of the acid bromide, forming a tetrahedral intermediate. The carbonyl reforms, expelling the bromide ion as a leaving group.

Equation:

Note: Two equivalents of amine (or 1 eq amine + 1 eq auxiliary base) are required to scavenge the HBr byproduct.

Reagents & Materials

| Reagent | Equiv.[2][5] | Role | Notes |

| 2-Bromopropionyl Bromide | 1.0 | Substrate | Corrosive, lachrymator. Handle in hood. |

| Dimethylamine (DMA) | 2.2 | Nucleophile | Use 40% aq. solution or HCl salt + TEA. |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous preferred for high yield. |

| Triethylamine (TEA) | 1.1 | Aux. Base | Only if using DMA·HCl salt.[6] |

| 1M HCl | Wash | Workup | Removes unreacted amine. |

Step-by-Step Methodology

1. Setup and Cooling (Critical for Purity)

-

Equipment: 3-neck round-bottom flask, addition funnel, nitrogen inlet, thermometer.

-

Solvent: Charge the flask with DCM (10-15 mL per gram of substrate).

-

Amine Addition: Add Dimethylamine (2.2 equiv) to the DCM. If using aqueous DMA, ensure vigorous stirring. If using DMA[7][8][9]·HCl, suspend in DCM and add Triethylamine (2.2 equiv) to liberate the free base.

-

Temperature: Cool the mixture to 0°C – 5°C using an ice/salt bath.

-

Expert Insight: Low temperature is mandatory. Higher temperatures promote the displacement of the alpha-bromine by the amine (SN2 side reaction), leading to an alpha-amino amide impurity.

-

2. Electrophile Addition

-

Procedure: Load 2-bromopropionyl bromide (1.0 equiv) into the addition funnel. Dilute with a small volume of DCM if necessary for flow control.

-

Rate: Add dropwise over 30–60 minutes. Maintain internal temperature < 10°C .

-

Observation: White fumes (HBr/Amine salt) may form; the solution will become cloudy due to salt precipitation.

3. Reaction & Quench

-

Aging: After addition, allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

-

Monitoring: Verify completion via TLC (Silica, 30% EtOAc/Hexane) or GC-MS.

-

Quench: Add water (equal volume to solvent) to dissolve the ammonium salts.

4. Workup & Purification[10][11]

-

Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

-

Washing:

-

Wash organic layer with 1M HCl (removes unreacted amine).

-

Wash with Sat. NaHCO₃ (removes residual acid/HBr).

-

Wash with Brine (drying).

-

-

Drying: Dry over anhydrous MgSO₄ or Na₂SO₄. Filter.

-

Concentration: Remove solvent under reduced pressure (Rotovap) at < 40°C.

-

Result: The product is typically a pale yellow to colorless oil. Distillation under high vacuum can be performed for pharmaceutical-grade purity.

Part 3: Process Workflow Visualization

The following diagram illustrates the operational flow, highlighting critical decision points (diamonds) and actions (rectangles).

Figure 2: Operational workflow for the synthesis, emphasizing temperature control.

Part 4: Physical Data & Safety

Physical Properties (Computed & Analog-Based)

Note: Experimental values for this specific CAS are sparse in public literature; values below are based on computed models and close structural analogs [3][4].

| Property | Value | Source/Note |

| Appearance | Colorless to pale yellow liquid | Observed in similar amides |

| Boiling Point | ~90-100°C @ 1-2 mmHg | Predicted (Analogous to 2-bromo-N,N-dimethylacetamide) |

| Density | ~1.4 g/cm³ | Predicted |

| Solubility | Soluble in DCM, EtOAc, MeOH | Hydrophobic alkyl chain |

| Chirality | Racemic (unless chiral start mat.) | C2 is a chiral center |

Safety & Hazards (E-E-A-T Critical)

-

Lachrymator: Alpha-halo amides are potent lachrymators (tear gas agents). Work exclusively in a fume hood.

-

Skin Irritant: Causes severe skin irritation and eye damage (H315, H319).[12]

-

Alkylating Agent: As an alkyl halide, it is a potential alkylating agent. Avoid inhalation and contact.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

References

-

Wiley-VCH . "General procedure for the synthesis of ω-bromoacylamides." Supporting Information. Accessed via Vertex AI. 13

-

BenchChem . "Application Notes and Protocols for Reactions Involving 2-Bromo-2-methylpropan-1-amine hydrobromide." BenchChem Protocols. 14

-

PubChem . "this compound (Compound Summary)." National Library of Medicine.

-

ChemicalBook . "2-Bromo-N,2-dimethylpropanamide Synthesis." ChemicalBook.[3] 15

Sources

- 1. This compound | C5H10BrNO | CID 11367348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS No.7148-74-5,2-Bromopropionyl chloride Suppliers,MSDS download [lookchem.com]

- 3. 2-Bromopropionyl chloride | 7148-74-5 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preparation of cyanoacetamide and 2,2-dibromo-3-nitrilopropionamide compositions - Patent 0029567 [data.epo.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]

- 9. americanelements.com [americanelements.com]

- 10. CN101781233B - Synthesis method of 2, 2-dibromo-2-malonamidenitrile - Google Patents [patents.google.com]

- 11. CN104058953A - Production technique for synthesizing 2-bromopropionyl chloride - Google Patents [patents.google.com]

- 12. 3-Bromo-N,N-dimethylpropanamide | C5H10BrNO | CID 23033749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. benchchem.com [benchchem.com]

- 15. 2-bromo-N,2-dimethyl-propanamide synthesis - chemicalbook [chemicalbook.com]

Technical Guide: 2-Bromo-N,N-dimethylpropanamide (CAS 54537-47-2)

[1]

Executive Summary

2-Bromo-N,N-dimethylpropanamide (CAS 54537-47-2) is a specialized

In drug development, the molecule serves as a versatile electrophile, enabling the introduction of the

This guide provides a comprehensive technical analysis of the molecule's architecture, synthesis, reactivity, and applications, grounded in mechanistic causality.

Chemical Architecture & Physicochemical Properties[2][3]

Nomenclature and Identity

The IUPAC name This compound is derived as follows:

-

Propanamide: The parent chain consists of 3 carbons including the carbonyl group.

-

2-Bromo: A bromine atom is attached to the C2 position (the

-carbon). -

N,N-dimethyl: Two methyl groups are attached to the amide nitrogen.

Synonyms: 2-Bromo-N,N-dimethylpropionamide;

Key Physicochemical Data

Note: Experimental data for this specific CAS is limited; values below represent consensus from predicted models and analogous structures.

| Property | Value | Context |

| CAS Number | 54537-47-2 | Unique Identifier |

| Molecular Formula | - | |

| Molecular Weight | 180.04 g/mol | - |

| Physical State | Liquid or Low-melting Solid | Colorless to pale yellow |

| Boiling Point | ~196°C (Predicted) | At 760 mmHg |

| Density | ~1.3-1.4 g/cm³ (Predicted) | Halogenated motif increases density |

| Solubility | Soluble in DCM, THF, MeOH | Hydrophobic enough for organic layers |

Synthetic Routes & Mechanistic Causality

The synthesis of this compound is a classic nucleophilic acyl substitution. The choice of reagents—2-bromopropionyl bromide (or chloride) and dimethylamine —is dictated by the need to preserve the labile

Synthesis Protocol

Reaction:

Methodology:

-

Reagent Prep: Dissolve 2-bromopropionyl bromide (1.0 eq) in anhydrous Dichloromethane (DCM) under

atmosphere. -

Temperature Control: Cool the solution to 0°C. Causality: Low temperature prevents

-elimination of HBr (which would form acrylamides) and minimizes hydrolysis. -

Amine Addition: Add Dimethylamine (2.0+ eq) dropwise. Causality: The second equivalent acts as a proton scavenger (base) to neutralize the HBr byproduct, driving the equilibrium forward. Alternatively, use Triethylamine (TEA) as the auxiliary base.

-

Quench & Workup: Wash with dilute HCl (to remove unreacted amine) and

(to remove acid halides). Dry over

Mechanistic Visualization

The following diagram illustrates the Nucleophilic Acyl Substitution mechanism, highlighting the tetrahedral intermediate formation and the role of the base.

Figure 1: Mechanistic pathway for the synthesis of this compound via acyl substitution.

Applications in Polymer Science (ATRP)

One of the most authoritative applications of this compound is its role as an initiator in Atom Transfer Radical Polymerization (ATRP).

Why this Initiator?

In ATRP, the structure of the initiator should mimic the structure of the propagating chain end (PCE) to ensure fast initiation relative to propagation (

-

Structural Mimicry: For the polymerization of N,N-dimethylacrylamide (DMA), this compound is the perfect structural analog.

-

Bond Dissociation Energy: The C-Br bond adjacent to the amide and methyl group has the optimal homolytic bond dissociation energy to reversibly react with Cu(I) catalysts.

ATRP Mechanism

The initiator (R-X) reacts with a transition metal complex (

Figure 2: ATRP Initiation cycle showing the reversible activation/deactivation equilibrium essential for controlled polydispersity.

Applications in Drug Development ( )

In medicinal chemistry, the molecule acts as a "warhead" for installing the propionamide moiety. The secondary bromide is susceptible to

Workflow:

-

Nucleophile Selection: Primary/Secondary amines or Thiols.

-

Conditions: Polar aprotic solvent (DMF, MeCN) + Base (

or DIPEA). -

Outcome: Formation of

-amino or

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic:

-

NMR (

-

~1.7-1.8 ppm (d, 3H): Methyl doublet (

-

~2.9-3.1 ppm (s, 3H each): Two singlets for

-

~4.5-4.6 ppm (q, 1H): Quartet for the methine proton (

-

~1.7-1.8 ppm (d, 3H): Methyl doublet (

-

IR Spectroscopy:

-

~1640-1660

: Strong Amide I band (C=O stretch). -

~600-700

: C-Br stretch.

-

Safety & Toxicology (GHS)

Signal Word: WARNING

Handling Protocol:

-

Always handle in a fume hood.

-

Wear nitrile gloves and safety goggles.

-

Quenching: Unreacted acid bromides (from synthesis) are corrosive; quench carefully with bicarbonate solution.

References

-

PubChem. "this compound (CID 11367348)."[1] National Center for Biotechnology Information. Accessed October 2023. [Link]

-

Matyjaszewski, K., & Xia, J. "Atom Transfer Radical Polymerization." Chemical Reviews, 2001, 101(9), 2921–2990. (Context: General utility of alpha-haloamides in ATRP). [Link]

-

Teodorescu, M., & Matyjaszewski, K. "Atom Transfer Radical Polymerization of (Meth)acrylamides." Macromolecules, 1999, 32(15), 4826–4837. (Context: Specificity of amide initiators for amide monomers). [Link]

Technical Monograph: Spectroscopic Profile of 2-Bromo-N,N-dimethylpropanamide

[1]

Molecular Weight:1Executive Summary

2-Bromo-N,N-dimethylpropanamide is a pivotal organobromine intermediate extensively utilized in polymer chemistry as an initiator for Atom Transfer Radical Polymerization (ATRP) and in pharmaceutical synthesis as a precursor for amide-based local anesthetics.[2] Its utility stems from the labile C-Br bond at the

This guide provides a rigorous spectroscopic profile of the molecule. Researchers must note that the amide bond exhibits restricted rotation, leading to magnetic non-equivalence of the N-methyl groups in NMR spectroscopy—a frequent source of misinterpretation in quality control.

Molecular Architecture & Theoretical Basis[1]

To accurately interpret the spectra, one must understand the electronic environment of the molecule.[3]

Stereochemistry and Chirality

The C2 carbon is a chiral center, bonded to a hydrogen, a methyl group, a bromine atom, and the carbonyl group.[3] Consequently, the molecule exists as a racemic mixture (

Amide Resonance & Restricted Rotation

The nitrogen lone pair delocalizes into the carbonyl

-

Consequence: Rotation around the C-N bond is restricted at room temperature.[2][3]

-

Spectral Impact: The two N-methyl groups exist in distinct electronic environments (one cis to the carbonyl oxygen, one trans). This results in two distinct singlets in the

NMR spectrum rather than one integrated signal of 6 protons.[3]

Comprehensive Spectroscopic Profile

Proton Nuclear Magnetic Resonance ( NMR)

Solvent:

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Note |

| H-3 (Terminal Methyl) | 1.80 – 1.85 | Doublet (d) | 3H | ~6.7 Hz | Coupled to Methine H-2.[2] |

| N-Me (A) | 2.98 – 3.02 | Singlet (s) | 3H | - | Cis or trans to Oxygen.[2] |

| N-Me (B) | 3.08 – 3.12 | Singlet (s) | 3H | - | Distinct from N-Me (A).[2] |

| H-2 (Methine) | 4.55 – 4.65 | Quartet (q) | 1H | ~6.7 Hz | Deshielded by Br and C=O.[2] |

Analyst Note: If the sample is heated (e.g., >80°C in DMSO-

), the two N-Me singlets will coalesce into a single broad peak as the rotation rate exceeds the NMR timescale.

Carbon-13 NMR ( NMR)

Solvent:

| Assignment | Shift ( | Environment |

| C-3 | ~21.5 | Methyl carbon (aliphatic).[2] |

| N-Me (A) | ~36.5 | N-Methyl carbon.[2] |

| N-Me (B) | ~37.5 | N-Methyl carbon (non-equivalent).[2] |

| C-2 | ~41.0 | |

| C-1 | ~169.0 | Carbonyl Carbon (Amide).[2][3] |

Infrared Spectroscopy (FT-IR)

Method: Neat film (Liquid)[2]

| Wavenumber ( | Vibration Mode | Intensity | Interpretation |

| 2930 - 2980 | C-H Stretch | Medium | Alkyl C-H ( |

| 1645 - 1655 | C=O[2] Stretch | Strong | Amide I band (characteristic).[2][3] |

| 1400 - 1420 | C-N Stretch | Medium | Amide resonance contribution.[2][3][4] |

| 600 - 700 | C-Br Stretch | Strong | Characteristic alkyl halide.[2] |

Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

Analytical Workflow & Protocol

The following Graphviz diagram outlines the logical flow for validating the identity and purity of the compound.

Figure 1: Analytical logic flow for validating this compound via NMR.

Synthesis & Impurity Profiling[5]

Understanding the synthesis is critical for identifying impurities in the spectra.[3]

Standard Route: Acylation of dimethylamine with 2-bromopropionyl bromide.[2]

Common Impurities[1]

-

Dimethylamine Hydrobromide: Appears as broad ammonium peaks if washing is insufficient.[2][3]

-

Hydrolysis Product (2-Bromopropionic Acid): If moisture enters the system, the amide bond may not form, or the acid bromide hydrolyzes.[3] Look for a broad -COOH peak >10 ppm.[2][3]

-

Elimination Product (Acrylamide derivative): Under high heat or strong base, HBr elimination can occur, forming N,N-dimethylacrylamide.[2][3] Look for vinylic protons (5.5 - 6.5 ppm).[2][3]

Figure 2: Synthetic pathway and potential impurity generation.[2]

Safety & Handling

-

Signal Word: Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

-

Handling: This compound is a potential lachrymator (tear-inducing) due to the alpha-bromo ketone/amide motif.[2] Handle strictly within a fume hood.[2]

-

Storage: Store cold (2-8°C) and away from light to prevent photolytic debromination.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11367348, this compound.[2] Retrieved from [Link][3]

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization.[2][3][5] Chemical Reviews.[2][3] (Contextual grounding for the utility of alpha-bromo amides).

Sources

- 1. 2-Bromo-N,2-dimethylpropanamide | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H10BrNO | CID 11367348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. 2-BROMO-N,N-DIETHYLETHYLAMINE HYDROBROMIDE(5392-81-4) 1H NMR [m.chemicalbook.com]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

1H NMR spectrum of 2-Bromo-N,N-dimethylpropanamide

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-N,N-dimethylpropanamide

Executive Summary

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It elucidates the underlying chemical principles that govern the spectrum's features, including chemical shift equivalence, spin-spin coupling, and the impact of hindered rotation around the amide bond. We present a detailed, field-proven protocol for sample preparation and spectral acquisition, designed to ensure data integrity and reproducibility. This guide is structured to serve as both a predictive tool for anticipating the spectral features of this molecule and a practical manual for its empirical analysis.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The structure of this compound dictates a distinct and predictable ¹H NMR spectrum. An initial analysis of the molecular structure reveals four unique proton environments, the characteristics of which are governed by their local electronic environment and proximity to neighboring protons.

Caption: Molecular structure of this compound with its four distinct proton environments labeled (a, b, c, d).

The Amide Bond and Magnetic Non-Equivalence

A critical feature of amides is the delocalization of the nitrogen lone pair into the carbonyl group. This imparts a partial double-bond character to the carbon-nitrogen bond, significantly restricting rotation.[1] Consequently, the two N-methyl groups are not in identical chemical environments. One methyl group is cis to the carbonyl oxygen, while the other is trans. This geometric constraint renders them magnetically non-equivalent, leading to two distinct singlets in the ¹H NMR spectrum.[2] This phenomenon is a hallmark of N,N-disubstituted amides and is crucial for correct spectral assignment.

Analysis of Proton Environments

-

N-Methyl Protons (Hₐ and Hₑ):

-

Integration: Each signal will integrate to 3 protons.

-

Predicted Chemical Shift (δ): Typically found in the 2.8-3.2 ppm range. The exact positions can vary slightly based on solvent and concentration, but they will appear as two separate signals.[3][4] The group cis to the carbonyl oxygen is often slightly more deshielded (further downfield).

-

Predicted Multiplicity: Singlets. These protons have no adjacent, non-equivalent protons with which to couple.

-

-

Methine Proton (Hₑ):

-

Integration: This signal will integrate to 1 proton.

-

Predicted Chemical Shift (δ): This proton is attached to a carbon that is bonded to two highly electronegative groups: a bromine atom and a carbonyl group. Both groups withdraw electron density, strongly deshielding the proton. Its chemical shift is expected to be significantly downfield, likely in the 4.5-5.0 ppm range.

-

Predicted Multiplicity: Quartet. According to the n+1 rule, this proton is coupled to the three equivalent protons of the adjacent methyl group (n=3), resulting in a quartet (3+1=4).[5] The interaction between these vicinal protons is known as spin-spin coupling.[6][7]

-

-

Methyl Protons (Hₑ):

-

Integration: This signal will integrate to 3 protons.

-

Predicted Chemical Shift (δ): These protons are on a standard alkyl group but are beta to the bromine and carbonyl groups. They will be slightly deshielded compared to a simple alkane, likely appearing in the 1.8-2.1 ppm range.

-

Predicted Multiplicity: Doublet. These three protons are coupled to the single adjacent methine proton (n=1), causing the signal to split into a doublet (1+1=2).[8] The coupling constant (³J value) for this doublet will be identical to that of the methine quartet, confirming their coupling relationship.[9] Vicinal coupling constants in acyclic systems like this are typically in the range of 6-8 Hz.[10][11]

-

Summary of Predicted Spectral Data

| Proton Environment | Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (³JCH-CH₃, Hz) |

| N-Methyl (cis to C=O) | Hₐ | 3H | ~2.9 - 3.2 | Singlet | N/A |

| N-Methyl (trans to C=O) | Hₑ | 3H | ~2.8 - 3.1 | Singlet | N/A |

| Methine | Hₑ | 1H | ~4.5 - 5.0 | Quartet | ~7 |

| Methyl | Hₑ | 3H | ~1.8 - 2.1 | Doublet | ~7 |

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, interpretable NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization. This protocol is designed to be self-validating by explaining the rationale behind each critical step, ensuring the integrity of the final data.

Caption: Experimental workflow for acquiring the ¹H NMR spectrum.

Materials and Reagents

-

This compound (5-10 mg for a standard ¹H experiment)[12][13][14]

-

High-quality 5 mm NMR tubes

-

Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)

-

Internal standard: Tetramethylsilane (TMS), typically pre-added to the solvent by the manufacturer.

-

Pasteur pipette and glass wool for filtration

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of the solid this compound and place it into a clean, dry vial.

-

Causality: This concentration range provides an excellent signal-to-noise ratio for a ¹H spectrum in a minimal number of scans without causing issues like line broadening due to excessive viscosity.[13]

-

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% TMS) to the vial.[12] Agitate the vial gently to ensure the sample dissolves completely.

-

Causality: Deuterated solvents are essential as the spectrometer uses the deuterium signal for field-frequency locking, which stabilizes the magnetic field. Using a proton-free solvent ensures that the solvent signal does not obscure signals from the analyte.[15] TMS is the universally accepted internal reference for ¹H NMR, with its signal defined as 0.0 ppm.

-

-

Filtration: Prepare a filtration pipette by placing a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution directly into a clean 5 mm NMR tube.

-

Causality: Any suspended solid particles in the sample will disrupt the homogeneity of the magnetic field, leading to significant broadening of the NMR signals and loss of resolution. This step is critical for obtaining sharp, well-resolved peaks.

-

-

Final Check: Ensure the solvent height in the NMR tube is approximately 4-5 cm. Cap the tube securely. Wipe the outside of the tube clean before inserting it into the spectrometer.

-

Causality: A consistent sample height ensures that the active volume of the sample is correctly positioned within the detection coils of the NMR probe, which is essential for proper shimming and optimal spectral quality.[14]

-

Instrument Parameters (300 MHz Spectrometer)

-

Experiment: Standard 1D Proton (¹H)

-

Temperature: 298 K (25 °C)

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 8 to 16

-

Relaxation Delay: 1.0 - 2.0 seconds

-

Acquisition Time: ~3-4 seconds

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Its key features—two distinct N-methyl singlets due to restricted amide bond rotation, a downfield quartet for the α-bromo methine proton, and an upfield doublet for the vicinal methyl group—are all predictable from fundamental NMR principles. By following a robust and well-rationalized experimental protocol, researchers can reliably obtain a high-resolution spectrum that confirms the molecule's identity and purity. This guide provides the necessary theoretical foundation and practical instruction to empower scientists in their analytical endeavors.

References

-

ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]

-

4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ResearchGate. (2020). How is it possible for amide proton to show splitting in proton NMR? Retrieved from [Link]

-

University Chemistry. (n.d.). ¹H NMR Spectrum of Amide Compounds. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

Abraham, R. J., et al. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 356-363. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Regensburg. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

-

D'Auria, M., & Racioppi, R. (2019). The Fascinating Chemistry of α-Haloamides. Molecules, 24(12), 2269. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

Torchia, D. A., Sparks, S. W., & Bax, A. (1988). NMR signal assignments of amide protons in the alpha-helical domains of staphylococcal nuclease. Biochemistry, 27(14), 5135–5141. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 2.7: NMR - Interpretation. Retrieved from [Link]

-

Jackowski, K., Jaszuński, M., & Wilczek, M. (2011). Density-dependent NMR chemical shifts of N,N-dimethylformamide in gaseous matrices. Journal of Molecular Modeling, 17(10), 2517–2522. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting and explaining the ¹H NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.6: Spin-Spin Coupling. Retrieved from [Link]

-

Z-ul-Haq, M., et al. (2006). Probing long-range spin-spin coupling constants in 2-halo-substituted cyclohexanones and cyclohexanethiones: The role of solvent and stereoelectronic effects. Magnetic Resonance in Chemistry, 44(9), 899-905. Retrieved from [Link]

-

Heriot-Watt University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Spin-Spin Coupling - Structure Determination of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereochemical Dependence of Vicinal H-C-O-H Coupling Constants. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). 2-Bromo-N,N-dimethylacetamide. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Scribd. (n.d.). NMR Coupling Constants Explained. Retrieved from [Link]

-

University of Maryland. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

Conduct Science. (2020). Spin-Spin coupling in NMR. Retrieved from [Link]

-

Chemsrc. (n.d.). N,N-Dimethylpropanamide | CAS#:758-96-3. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: ¹H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

ChemSynthesis. (n.d.). N,2-dimethylpropanamide. Retrieved from [Link]

Sources

- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. N,N-Dimethylpropionamide(758-96-3) 1H NMR spectrum [chemicalbook.com]

- 4. N,N-Dimethylformamide(68-12-2) 1H NMR spectrum [chemicalbook.com]

- 5. acdlabs.com [acdlabs.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. conductscience.com [conductscience.com]

- 8. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. organomation.com [organomation.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Structural Elucidation and Dynamic Analysis: A Comprehensive Guide to the 13C NMR of 2-Bromo-N,N-dimethylpropanamide

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, NMR Spectroscopists, and Process Development Scientists

Executive Summary & Strategic Relevance

2-Bromo-N,N-dimethylpropanamide (CAS: 7464-67-7) is a pivotal electrophilic intermediate in the synthesis of pharmaceutical agents, particularly in the derivation of

For the analytical scientist, this molecule presents a classic yet complex case study in Dynamic NMR (DNMR) . Unlike simple aliphatic chains, the amide functionality introduces restricted rotation, creating non-equivalence in the

Theoretical Framework: The Physics of the Spectrum

To accurately interpret the spectrum, one must understand the electronic environment governing each carbon nucleus.

The Amide Resonance & Restricted Rotation

The core feature of this spectrum is defined by the partial double-bond character of the C–N bond (approx. 88 kJ/mol barrier). This resonance structure forces the nitrogen, carbonyl carbon, and oxygen into a planar configuration.

-

Consequence: The two

-methyl groups are magnetically non-equivalent at room temperature. One is cis (syn) to the carbonyl oxygen, and the other is trans (anti). -

Spectral Signature: You will observe two distinct signals for the chemically identical methyl groups in the 35–40 ppm range.

The -Halo Effect

The bromine atom at the

-

Inductive (-I): Deshields the

-carbon, shifting it downfield. -

Heavy Atom Effect: Bromine can sometimes cause an upfield shift relative to chlorine due to spin-orbit coupling, but in this aliphatic amide context, the inductive deshielding dominates, placing the signal in the 40–50 ppm region.

Experimental Protocol

Sample Preparation

-

Solvent Selection:

(77.16 ppm triplet) is the standard. However, if studying rotational barriers, DMSO-d6 (39.52 ppm septet) is preferred for high-temperature studies ( -

Concentration: Prepare a 50–100 mM solution. Amide carbonyls have long spin-lattice relaxation times (

). Low concentration + short delays = lost quaternary signals. -

Relaxation Delay (

): Set

Acquisition Parameters (Standard 100 MHz Carbon / 400 MHz System)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to remove NOE bias if quantitative data is required; otherwise, standard decoupling for sensitivity.

-

Spectral Width: -10 to 220 ppm.

-

Scans: Minimum 256 (S/N > 50:1 required for impurity detection).

Spectral Analysis & Assignment

Visualizing the Structure

The following diagram maps the carbon environments to their expected chemical shifts.[2][3][4]

Figure 1: Chemometric mapping of carbon environments to predicted spectral regions.

Data Table: Chemical Shift Assignments[3][4]

| Carbon Environment | Label | Shift ( | Multiplicity (DEPT-135) | Structural Insight |

| Carbonyl | C=O | 167.0 – 170.0 | Absent (Cq) | Deshielded by O and N; characteristic amide region. |

| CH-Br | 40.0 – 46.0 | Up (Positive) | Shifted downfield by Br and C=O. | |

| N-CH | 36.0 – 38.0 | Up (Positive) | Distinct signal due to restricted rotation. | |

| N-CH | 35.0 – 37.0 | Up (Positive) | Usually 0.5–1.0 ppm difference from Methyl A. | |

| CH | 20.0 – 22.0 | Up (Positive) | Terminal methyl; typical aliphatic region. |

Note: The exact values for N-Me groups depend heavily on solvent concentration and temperature. In

, they appear as two distinct lines.

Advanced Analysis: Dynamic NMR (DNMR)

This molecule is an excellent candidate for validating temperature controllers on NMR probes.

The Coalescence Phenomenon

At room temperature (

-

Broadening: The two N-Me peaks will broaden.

-

Coalescence: At the coalescence temperature (

, typically typically 80–120 -

Sharpening: Above

, rapid rotation (

Protocol for DNMR Study:

-

Dissolve sample in DMSO-d6 or Tetrachloroethane-d2 (high boiling point).

-

Acquire spectra at 298K, 323K, 348K, and 373K.

-

Observe the merger of the 36/37 ppm signals.

Validation & Troubleshooting Workflow

Use this logic flow to troubleshoot unexpected signals (e.g., hydrolysis products).

Figure 2: Step-by-step validation logic for spectral interpretation.

Common Impurities

-

2-Bromopropanoic Acid: If the amide hydrolyzes, the N-Me signals disappear, and the Carbonyl shifts downfield (~175-180 ppm).

-

Dimethylamine salts: Sharp signals in the 30-40 ppm region without a corresponding Carbonyl peak.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (General reference for alpha-bromo amide shifts).

-

Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. [Link] (Foundational review on restricted rotation in amides).

-

Reich, H. J. (n.d.). Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for chemical shift prediction rules).

Sources

Mass Spectrometry of 2-Bromo-N,N-dimethylpropanamide: An In-Depth Technical Guide

Introduction: The Analytical Imperative for 2-Bromo-N,N-dimethylpropanamide

This compound, a halogenated amide, presents a unique analytical challenge and opportunity. Its structure, incorporating a reactive bromine atom and a stable amide functionality, makes it a valuable intermediate in organic synthesis and potentially in the development of novel pharmaceutical agents. A thorough understanding of its behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification in complex matrices. This guide provides a comprehensive exploration of the mass spectrometric analysis of this compound, delving into its fragmentation patterns under both hard and soft ionization techniques. We will explore the causal relationships behind experimental choices and present detailed, self-validating protocols for its analysis.

The molecular formula of this compound is C₅H₁₀BrNO, with a monoisotopic mass of approximately 178.995 Da.[1] The presence of a bromine atom is a key feature that will dominate its mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2] This results in a characteristic isotopic pattern for all bromine-containing fragments, appearing as a pair of peaks of almost equal intensity separated by two mass-to-charge (m/z) units.

Ionization Techniques: A Dichotomy of Approaches

The choice of ionization technique is critical in mass spectrometry as it dictates the extent of fragmentation and the nature of the resulting mass spectrum. For this compound, we will consider two primary techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons, typically 70 eV.[3][4] This energetic interaction induces significant fragmentation, providing a detailed fingerprint of the molecule's structure. EI is particularly useful for structural elucidation of unknown compounds due to its extensive and reproducible fragmentation patterns.[4]

-

Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol.[5][6][7] ESI is characterized by minimal fragmentation, often yielding the intact molecular ion or a protonated/adducted molecule.[7] This makes it ideal for determining the molecular weight of the analyte and for quantitative studies using techniques like liquid chromatography-mass spectrometry (LC-MS).

Predicted Fragmentation Pathways

Due to the absence of a publicly available experimental mass spectrum for this compound in databases like the NIST Mass Spectrometry Data Center, the following fragmentation pathways are predicted based on established principles of mass spectrometry for amides and halogenated compounds.[8][9]

Electron Ionization (EI) Fragmentation

Under EI conditions, the this compound molecule is expected to undergo extensive fragmentation. The initial ionization will likely occur at one of the lone pair of electrons on the bromine or oxygen atoms.

Key Predicted EI Fragmentation Reactions:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for amides.[9] This would result in the formation of a stable acylium ion.

-

Cleavage of the C-Br Bond: The carbon-bromine bond is relatively weak and susceptible to cleavage, leading to the loss of a bromine radical.

-

McLafferty Rearrangement: While less likely due to the absence of a gamma-hydrogen on a sufficiently long alkyl chain, it's a potential pathway to consider in substituted amides.

-

Loss of the Dimethylamino Group: Cleavage of the C-N bond can lead to the loss of the N,N-dimethylamino radical.

Table 1: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss |

| 180/182 | [CH₃CH(Br)C(O)N(CH₃)₂]⁺˙ | Molecular Ion |

| 100 | [CH₃CHC(O)N(CH₃)₂]⁺ | Br˙ |

| 86 | [C(O)N(CH₃)₂]⁺ | CH₃CHBr˙ |

| 72 | [CH₃CH=C=O]⁺˙ | ˙N(CH₃)₂ + Br˙ |

| 57 | [CH₃CH=C=O]⁺ | Br˙ + ˙N(CH₃)₂ |

| 44 | [CH₃CHN]⁺ | BrC(O)CH₃ |

Electrospray Ionization (ESI) Fragmentation

In positive ion mode ESI-MS, this compound is expected to be observed primarily as its protonated molecule, [M+H]⁺. Due to the soft nature of ESI, fragmentation will be minimal unless induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Key Predicted ESI-MS/MS Fragmentation Reactions:

Upon CID, the protonated molecule [M+H]⁺ will likely fragment through pathways that are initiated by the added proton.

-

Loss of HBr: A common fragmentation pathway for protonated bromoalkanes.

-

Loss of Dimethylamine: Cleavage of the amide C-N bond.

-

Loss of Water: If a suitable proton transfer rearrangement can occur.

Table 2: Predicted Major Fragments in the ESI-MS/MS Spectrum of this compound

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss |

| 181/183 | [CH₃CH(Br)C(O)N(CH₃)₂ + H]⁺ | Precursor Ion |

| 100 | [CH₃CHC(O)N(CH₃)₂]⁺ | HBr |

| 86 | [C(O)N(CH₃)₂]⁺ | CH₃CHBr |

| 58 | [CH₃CH=C=O + H]⁺ | (CH₃)₂NH + Br |

Experimental Protocols

The following detailed protocols are designed to be self-validating, providing a robust framework for the mass spectrometric analysis of this compound.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Objective: To obtain a detailed fragmentation pattern for structural confirmation.

Instrumentation:

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms).

-

Mass Spectrometer (MS) with an EI source.

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Prepare a series of dilutions (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to determine the optimal concentration.

-

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 split ratio) to prevent column overloading.

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-300

-

Scan Speed: 2 scans/second

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum of the peak of interest.

-

Identify the molecular ion peak (M⁺˙) and look for the characteristic Br isotopic pattern (two peaks of nearly equal intensity, 2 Da apart).

-

Analyze the fragmentation pattern and compare it to the predicted fragments in Table 1.

-

Perform a library search against the NIST database to check for potential matches or related structures.[8]

Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

Objective: To determine the accurate molecular weight and obtain structural information through controlled fragmentation.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC).

-

Reversed-phase C18 column.

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

-

Prepare a series of dilutions in the mobile phase starting composition.

-

-

LC Parameters:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS Parameters:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

MS1 Scan: m/z 100-300 to identify the [M+H]⁺ ion.

-

MS/MS:

-

Select the [M+H]⁺ ions (m/z 181 and 183) as precursor ions.

-

Apply a range of collision energies (e.g., 10, 20, 30 eV) to induce fragmentation.

-

Acquire product ion spectra.

-

-

Data Analysis:

-

Identify the [M+H]⁺ ion in the MS1 spectrum, confirming the molecular weight and observing the characteristic bromine isotopic pattern.

-

Analyze the product ion spectra from the MS/MS experiments.

-

Compare the observed fragment ions with the predicted fragments in Table 2.

-

Use the fragmentation data to confirm the structure of the molecule.

Conclusion: A Pathway to Confident Characterization

The mass spectrometric analysis of this compound, while not yet widely documented, can be approached with a high degree of confidence through the application of fundamental principles of mass spectrometry. The predictable isotopic signature of bromine provides a strong anchor for spectral interpretation. By employing both hard (EI) and soft (ESI) ionization techniques, a comprehensive analytical picture can be developed, enabling unambiguous structural elucidation and paving the way for its use in research and development. The protocols and predicted fragmentation pathways outlined in this guide serve as a robust starting point for any scientist or researcher tasked with the analysis of this and structurally related compounds.

References

-

Brown, D. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]

-

Benton, C. M., et al. (2020). Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies. Journal of the American Society for Mass Spectrometry, 31(9), 1836–1846. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Propanamide, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Propane, 2-bromo-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Propanamide, N-(1-naphthyl)-2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Propanamide, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Zabet-Moghaddam, M., et al. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Journal of the American Society for Mass Spectrometry, 19(9), 1344–1352. Retrieved from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]

-

Pacific Northwest National Laboratory. (n.d.). Computational Methods for Modeling Electrospray Microdroplet Chemistry for Improved Quantitative Mass Spectrometry. Retrieved from [Link]

-

Asperger, A. (2020, October 17). Electron ionization and mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Zabet-Moghaddam, M., et al. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Semantic Scholar. Retrieved from [Link]

-

Fagalde, F., et al. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. ARKIVOC, 2010(11), 215-231. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. This compound | C5H10BrNO | CID 11367348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rroij.com [rroij.com]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnnl.gov [pnnl.gov]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

FT-IR Spectroscopic Analysis of 2-Bromo-N,N-dimethylpropanamide: A Technical Guide

Topic: FT-IR Spectrum of 2-Bromo-N,N-dimethylpropanamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Core Directive & Executive Summary

This guide provides a definitive technical analysis of the Fourier Transform Infrared (FT-IR) spectrum of This compound (CAS: 54537-47-2). As a tertiary

This document moves beyond basic peak listing to explain the causality of vibrational modes, offering a self-validating protocol for identification and purity assessment in pharmaceutical intermediate workflows.

Theoretical Framework: The -Haloamide Signature

To accurately interpret the spectrum, one must understand the electronic environment influencing the carbonyl group.

The Inductive vs. Resonance Conflict

In a standard tertiary amide (e.g., N,N-dimethylpropanamide), the carbonyl stretching frequency (

However, the introduction of a bromine atom at the

Tertiary Amide Characteristics

Unlike primary or secondary amides, this compound lacks an N-H bond. Consequently, the spectrum is characterized by:

-

Absence of N-H stretching bands (3100–3500 cm⁻¹).

-

Absence of the Amide II band (N-H bending/C-N stretching coupling) typically seen ~1550 cm⁻¹.

-

Dominance of C-H stretches from the

group.

Experimental Protocol

Sample Preparation

This compound is typically a liquid or low-melting solid at room temperature. The preferred acquisition method is Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

-

Neat Liquid/Oil: Apply 10–20

L directly onto the ATR crystal. Ensure full coverage of the active area to prevent baseline noise. -

Solid/Semi-solid: If the sample has crystallized, apply pressure using the ATR anvil to ensure intimate contact.

Instrument Parameters

-

Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high resolution for resolving fingerprint splitting).

-

Scans: Minimum 16 scans (routine) or 64 scans (high S/N ratio for impurity detection).

-

Range: 4000 – 400 cm⁻¹ (Mid-IR). Note: The C-Br stretch lies in the far fingerprint region (500-700 cm⁻¹), so a standard ZnSe cutoff (~600 cm⁻¹) may obscure part of this band. A Diamond or KBr optic is preferred.

Spectral Analysis & Assignment

The following table summarizes the diagnostic bands. The values are derived from authoritative correlation tables for

Table 1: Diagnostic FT-IR Bands for this compound

| Frequency Region (cm⁻¹) | Intensity | Vibrational Mode | Assignment & Notes |

| 2950 – 2850 | Medium-Strong | Alkyl C-H: Overlapping asymmetric and symmetric stretches of the propyl backbone and | |

| 1680 – 1665 | Very Strong | Amide I Band: Shifted to higher frequency (blue-shift) relative to unsubstituted amides (typically ~1650) due to | |

| 1460 – 1450 | Medium | Scissoring/Bending: Deformation of methylene and methyl groups. | |

| 1420 – 1400 | Medium-Strong | C-N Amide Stretch: Characteristic of tertiary amides. Often coupled with methyl deformations. | |

| 1260 – 1100 | Medium | Fingerprint: Skeletal vibrations of the isopropyl/propyl framework. | |

| 650 – 550 | Medium-Strong | Carbon-Bromine Stretch: Broad, intense band. Precise position depends on rotational isomerism (gauche vs. trans). |

Visualizing the Identification Logic

The following diagram illustrates the decision logic for validating the compound's identity using IR data.

Caption: Logical workflow for confirming this compound identity via FT-IR, including impurity checkpoints.

Synthesis & Impurity Profiling (Contextual Analysis)

Understanding the synthesis provides insight into potential spectral impurities. This compound is often synthesized via the reaction of 2-bromopropanoyl bromide with dimethylamine .

Common Impurities and Spectral Markers

| Impurity | Origin | Diagnostic IR Band |

| 2-Bromopropanoyl Bromide | Unreacted Starting Material | ~1800 cm⁻¹ (Acid Halide C=O doublet) |

| Dimethylamine (Salt) | Excess Reagent | 3300–3500 cm⁻¹ (Broad N-H stretch, Ammonium bands) |

| 2-Bromopropanoic Acid | Hydrolysis Product | 1700–1725 cm⁻¹ (Acid C=O) + Broad O-H (3000–2500 cm⁻¹) |

Workflow Diagram: Synthesis to Analysis

Caption: Synthesis pathway highlighting the origin of potential impurities detectable by FT-IR.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on inductive effects in -halo carbonyls).

-

NIST Chemistry WebBook. Infrared Spectra of Tertiary Amides and Haloalkanes. National Institute of Standards and Technology.[1][2] Available at: [Link][2]

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for specific C-Br and Amide I frequency shifts).

-

PubChem. this compound (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

- Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

Sources

A Comprehensive Technical Guide to the Solubility of 2-Bromo-N,N-dimethylpropanamide in Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 2-Bromo-N,N-dimethylpropanamide, a crucial intermediate in various synthetic applications within the pharmaceutical and agrochemical industries. Recognizing the scarcity of publicly available, quantitative solubility data for this compound, this document offers a scientifically grounded, predicted solubility profile based on first principles of chemical structure and intermolecular forces. Furthermore, a rigorous, step-by-step experimental protocol for the accurate determination of its solubility in a diverse range of organic solvents is presented. This guide is designed to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies necessary for the effective handling, application, and optimization of processes involving this compound.

Introduction: The Significance of Solubility in Chemical Process Development